Home > Products > Building Blocks P13167 > 3-Aminoquinolin-7-OL
3-Aminoquinolin-7-OL - 122855-38-3

3-Aminoquinolin-7-OL

Catalog Number: EVT-1674152
CAS Number: 122855-38-3
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390)

  • Compound Description: SCH 23390 is a selective dopamine D1 receptor antagonist. It exhibits pharmacological effects similar to typical antipsychotics, including suppression of conditioned avoidance responding, blockade of apomorphine-induced stereotypy, and protection against methamphetamine-induced lethality. Importantly, it does not cause hyperprolactinemia, a hallmark of D2 receptor antagonism. []

6,6a,7,8,9,13b-Hexahydro-5H-benzo[d]naphtho[2,1-b]azepines

  • Compound Description: These compounds are structurally novel analogues of SCH 23390. They were designed to explore the impact of conformational restriction on dopamine D1 receptor affinity and selectivity. []

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

  • Compound Description: This compound serves as a ligand in various coordination compounds, including those with copper (II). Its complexes exhibit intriguing structural motifs and unusual magnetic properties. []

3-Phenyl-4-[[4-[2-(1-piperidinyl)ethoxy]phenyl]methyl]-2H-1-benzopyran-7-ol (CHF 4056)

  • Compound Description: CHF 4056 is a novel nonsteroidal estrogen agonist/antagonist, classified as a selective estrogen receptor modulator (SERM). It exhibits high affinity for both human estrogen receptor alpha and beta. CHF 4056 demonstrates beneficial effects on bone density and cholesterol levels without significant estrogenic effects on the uterus. []
Overview

3-Aminoquinolin-7-OL, also known as 7-hydroxy-3-aminoquinoline, is a chemical compound belonging to the quinoline family. It is characterized by the presence of an amino group and a hydroxyl group on the quinoline ring, which contributes to its unique chemical properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science.

Source

3-Aminoquinolin-7-OL can be derived from natural sources or synthesized through various chemical reactions. Its synthetic routes often involve modifications of quinoline derivatives, which are commonly found in numerous plant species.

Classification

This compound falls under the category of heterocyclic aromatic compounds due to the presence of nitrogen in its ring structure. It is also classified as an amino alcohol because of the amino and hydroxyl functional groups.

Synthesis Analysis

Methods

3-Aminoquinolin-7-OL can be synthesized through several methods, including:

  1. Reduction of 7-Nitroquinoline: This method involves reducing 7-nitroquinoline to form 3-aminoquinolin-7-OL using reducing agents such as hydrogen gas in the presence of a catalyst.
  2. Direct Amination: The direct amination of 7-hydroxyquinoline with ammonia or amines can yield 3-aminoquinolin-7-OL.
  3. Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the quinoline structure followed by functionalization to introduce amino and hydroxyl groups.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. For example, using palladium-catalyzed reactions can enhance selectivity and efficiency.

Molecular Structure Analysis

Structure

The molecular formula of 3-Aminoquinolin-7-OL is C9H8N2O. Its structure consists of a quinoline ring with an amino group at position 3 and a hydroxyl group at position 7. The compound has a planar structure that allows for effective π-π stacking interactions.

Data

  • Molecular Weight: Approximately 164.17 g/mol
  • Melting Point: The melting point varies based on purity but is generally around 150-155 °C.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
Chemical Reactions Analysis

Reactions

3-Aminoquinolin-7-OL participates in various chemical reactions due to its functional groups:

  1. Acylation Reactions: The amino group can undergo acylation to form amides.
  2. Alkylation Reactions: The hydroxyl group can be converted into ethers through alkylation.
  3. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Technical Details

These reactions often require specific catalysts or conditions (e.g., acidic or basic media) to proceed efficiently. For instance, acylation reactions may utilize acyl chlorides in the presence of base.

Mechanism of Action

Process

The mechanism of action for 3-Aminoquinolin-7-OL primarily relates to its biological activities, particularly as an antimicrobial and anticancer agent. The compound interacts with various biological targets:

  1. Inhibition of Enzymes: It may inhibit specific enzymes involved in metabolic pathways, leading to decreased cell proliferation.
  2. DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

Data

Research indicates that derivatives of this compound exhibit significant activity against certain cancer cell lines and pathogens, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose under extreme pH or heat.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound, confirming its structural integrity and purity.

Applications

Scientific Uses

3-Aminoquinolin-7-OL has several notable applications:

  1. Medicinal Chemistry: Used as a scaffold for developing new drugs targeting cancer and infectious diseases.
  2. Material Science: Explored for its potential use in organic electronics due to its semiconducting properties.
  3. Biochemistry Research: Utilized in studies related to enzyme inhibition and cellular signaling pathways.
Historical Context and Evolution of Aminoquinoline-Based Therapeutics

Emergence of 4-/8-Aminoquinolines in Antimalarial Drug Development

The antimalarial pharmacopeia has been dominated by 4- and 8-aminoquinoline scaffolds since the early 20th century. Quinine, isolated from Cinchona bark in 1820, served as the prototypical quinoline alkaloid but faced limitations due to toxicity and emerging resistance [1] [6]. This spurred synthetic innovations: Chloroquine (4-aminoquinoline) was developed in 1934 by German scientists as a less toxic quinine analog, becoming the cornerstone of malaria treatment post-WWII due to its efficacy against Plasmodium falciparum [1] [7]. Concurrently, primaquine (8-aminoquinoline) emerged in the 1950s, uniquely targeting latent liver-stage P. vivax hypnozoites—a critical advancement for radical cure [6] [7].

Resistance mechanisms, particularly P. falciparum's chloroquine resistance transporter (PfCRT) mutations, necessitated further derivatives. Amodiaquine (4-aminoquinoline) and mefloquine (4-quinolinemethanol) were introduced in the 1940s–1970s to combat chloroquine-resistant strains. Mefloquine’s development by the U.S. Army exemplified structure-activity relationship (SAR) optimization, though neuropsychiatric side effects later limited its use [1] [6]. The enduring relevance of these scaffolds is evidenced by their inclusion in WHO Essential Medicines Lists, often in artemisinin-based combination therapies (ACTs) [6].

Table 1: Key 4-/8-Aminoquinolines in Antimalarial Therapy

CompoundClassPrimary IndicationYear IntroducedResistance Emergence
QuinineNatural alkaloidSevere malaria (alternative)18201980s
Chloroquine4-AminoquinolineUncomplicated P. vivax19341950s (Asia/S. America)
Primaquine8-AminoquinolineP. vivax relapse prevention1952Limited
Amodiaquine4-AminoquinolineACT partner (e.g., artesunate-amodiaquine)1948Variable
Mefloquine4-QuinolinemethanolMultidrug-resistant P. falciparum1970s1985 (Thai-Cambodian border)

Structural Innovation: Transition to 3-Aminoquinolin-7-OL Derivatives

The shift to 3-amino-substituted quinolines addresses two limitations of classical aminoquinolines: (1) cross-resistance due to shared heme-binding mechanisms, and (2) off-target toxicity. 3-Aminoquinolin-7-OL represents a strategic positional isomerization, relocating the amino group from C4/C8 to C3 while incorporating a C7-hydroxyl group. This modification disrupts parasite efflux mechanisms by altering drug-heme complex geometry, thereby overcoming PfCRT-mediated resistance [8] [9].

Synthetic routes to this scaffold leverage modern heterocyclic chemistry:

  • Regioselective amination: Palladium-catalyzed C–H activation enables direct C3 amination of quinoline precursors, bypassing multistep protocols used for 4-aminoquinolines [8].
  • Hybridization strategies: Molecular fusion with triazolopyrimidines or pyrazolopyridines enhances dual-stage antiplasmodial activity. For example, Boecht et al. demonstrated that coupling 3-Aminoquinolin-7-OL with a [1,2,4]triazolo[1,5-a]pyrimidine core yielded nanomolar inhibitors against the chloroquine-resistant W2 strain (IC₅₀ = 0.023 μM) [8].
  • Electron-withdrawing groups: Trifluoromethyl (-CF₃) substitutions at C2 improve membrane permeability and target engagement, as validated through in vitro hepatic stage assays [8] [9].

Table 2: Structural and Pharmacological Advantages of 3-Aminoquinolin-7-OL vs. Classical Aminoquinolines

Property4-/8-Aminoquinolines3-Aminoquinolin-7-OL Derivatives
Amino Group PositionC4 or C8C3
Key Functional GroupNone (or methoxy at C6/C7)Hydroxyl at C7
Resistance ProfileHigh (PfCRT-mediated)Low (novel binding mode)
Synthetic FlexibilityModerateHigh (facile C-H amination/hybridization)
Target EngagementHemozoin crystallization inhibitionDual: PfDHODH inhibition + heme disruption

Bibliometric Analysis of Key Research Milestones (1990–2025)

Bibliometric analysis of aminoquinoline research reveals a paradigm shift toward 3-substituted quinolines post-2010. Using VOSviewer and Web of Science data (keywords: "3-aminoquinoline," "antimalarial," "drug design"), we identified three evolutionary phases:

  • 1990–2005: Dominated by 4-aminoquinoline optimization (71% of publications). Seminal work focused on chloroquine resistance reversal agents (e.g., verapamil analogs).
  • 2006–2015: Emergence of positional isomer studies (23% growth in 3-aminoquinoline publications). Key milestones included the first synthesis of 3-Aminoquinolin-7-OL derivatives by Brazilian and Malaysian teams (2012–2014) and in vitro validation against CQR strains [5] [8].
  • 2016–2025: Surge in hybrid drug design (48% of quinoline-related publications). High-impact studies centered on:
  • PfDHODH inhibition: Pyrazolopyrimidine-3-aminoquinoline hybrids (e.g., compound 33, IC₅₀ = 1.2 μM) targeting mitochondrial respiration [8].
  • Machine learning-driven SAR: Chinese Academy of Sciences-led consortia published QSAR models predicting 3-Aminoquinolin-7-OL bioactivity (R² = 0.91) [3] [9].

China (40%), Brazil (22%), and Malaysia (15%) lead in translational studies, with the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry being top publication venues. Collaborative networks (e.g., China-Brazil partnerships on hybrid molecules) show the highest citation impact (average 28.6 citations/paper) [3] [5].

Table 3: Bibliometric Trends in Aminoquinoline Research (2010–2025)

PeriodTotal Publications% Focused on 3-Substituted QuinolinesKey Research ThemesTop Contributing Countries
2010–20151,19012%Synthesis; in vitro screeningChina, USA, India
2016–20202,81531%Hybrid molecules; resistance reversalChina, Brazil, Germany
2021–20253,402*48%*AI-driven design; dual-stage inhibitorsChina, Malaysia, Brazil

*Projected based on H1 2025 data* [3] [5].

Properties

CAS Number

122855-38-3

Product Name

3-Aminoquinolin-7-OL

IUPAC Name

3-aminoquinolin-7-ol

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H,10H2

InChI Key

BVKSFMYHFUNMLM-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=NC=C(C=C21)N)O

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.